1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate

Organophosphorus chemistry Phospha-Michael addition DFT computational kinetics

1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916905-99-2) is a bifunctional vinyl phosphonate ester combining an electron-deficient ethenyl phosphonate moiety with a para-methylbenzoate carbonyl group. With molecular formula C₁₂H₁₅O₅P and molecular weight 270.22 g·mol⁻¹, the compound features a reactive vinyl double bond conjugated to both a dimethoxyphosphoryl group and a 4-methylbenzoyl ester, creating an activated Michael acceptor system.

Molecular Formula C12H15O5P
Molecular Weight 270.22 g/mol
CAS No. 916905-99-2
Cat. No. B12603792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate
CAS916905-99-2
Molecular FormulaC12H15O5P
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(=C)P(=O)(OC)OC
InChIInChI=1S/C12H15O5P/c1-9-5-7-11(8-6-9)12(13)17-10(2)18(14,15-3)16-4/h5-8H,2H2,1,3-4H3
InChIKeyMXBFOUWBCUCVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916905-99-2): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916905-99-2) is a bifunctional vinyl phosphonate ester combining an electron-deficient ethenyl phosphonate moiety with a para-methylbenzoate carbonyl group . With molecular formula C₁₂H₁₅O₅P and molecular weight 270.22 g·mol⁻¹, the compound features a reactive vinyl double bond conjugated to both a dimethoxyphosphoryl group and a 4-methylbenzoyl ester, creating an activated Michael acceptor system . The polar surface area (PSA) is 71.64 Ų and the calculated LogP is 3.11, indicating moderate lipophilicity suitable for organic-phase reactions . Density is approximately 1.025 g·mL⁻¹ at 25 °C, and the compound is soluble in dichloromethane and ethyl acetate but sensitive to moisture due to the phosphonate functionality . This structural arrangement places it within the broader class of α-acyloxy vinyl phosphonates, which serve as versatile intermediates in phospha-Michael additions, Horner-Wadsworth-Emmons olefinations, and polymer chemistry .

Why 1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate Cannot Be Substituted with Generic Vinyl Phosphonates: The para-Methylbenzoate Electrophilicity Advantage


Generic vinyl phosphonates such as diethyl vinylphosphonate (CAS 4645-32-3) or dimethyl vinylphosphonate lack the conjugated aromatic ester that defines 1-(dimethoxyphosphoryl)ethenyl 4-methylbenzoate. This structural difference is not cosmetic: the para-methylbenzoate carbonyl lowers the LUMO energy of the vinyl system by approximately 0.13 eV relative to simple dialkyl vinylphosphonates, as shown by DFT calculations (B3LYP-D3/def2-TZVP) on the diethoxy congener PMB-VP . The consequence is a measurable reduction in the intrinsic barrier (ΔG‡₀) for nucleophilic attack—from 51 kJ·mol⁻¹ for diethyl vinylphosphonate to 47 kJ·mol⁻¹ for the benzoate-activated system—translating to a predicted ~10-fold rate acceleration at 298 K . Without the para-methylbenzoate ester, the vinyl phosphonate scaffold lacks this electrophilic activation, making generic substitution an unsuitable strategy for applications demanding enhanced phospha-Michael reactivity, controlled radical addition kinetics, or the specific steric and electronic profile conferred by the 4-methylbenzoyl group [1]. Furthermore, the methyl substituent at the para position differentiates this compound from the unsubstituted benzoate analog (CAS 378238-03-0), offering tunable steric and electronic properties that affect regio- and stereochemical outcomes in catalytic transformations [1].

1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate: Quantified Differentiation Evidence Against Closest Analogs


Lowered Intrinsic Barrier (ΔG‡₀) for Phospha-Michael Addition Relative to Diethyl Vinylphosphonate

The para-methylbenzoate carbonyl in the target compound's diethoxy congener (PMB-VP) lowers the computed LUMO by approximately 0.13 eV relative to unactivated diethyl vinylphosphonate, reducing the intrinsic free-energy barrier (ΔG‡₀) for nucleophilic attack by triphenylphosphine from 51 kJ·mol⁻¹ (diethyl vinylphosphonate) to 47 kJ·mol⁻¹ (calculated for PMB-VP) . Ethyl acrylate exhibits an even higher barrier of 55 kJ·mol⁻¹ . This 4 kJ·mol⁻¹ barrier decrease corresponds to an estimated ten-fold rate enhancement at 298 K for the initial nucleophilic conjugate addition step .

Organophosphorus chemistry Phospha-Michael addition DFT computational kinetics

Enhanced Radical Addition Kinetics (k_add) Versus Diethyl Vinylphosphonate via Hammett σ* Correlation

Electron-spin-resonance kinetic measurements for alkyl radical additions to diethyl vinylphosphonate establish baseline k_add values of 2.5 × 10³ to 5.9 × 10⁴ dm³·mol⁻¹·s⁻¹ at 233 K, with rates increasing with radical nucleophilicity . The benzoate-stabilized PMB-VP system is estimated, via Hammett σ* correlation, to increase k_add by a factor of approximately 2 relative to diethyl vinylphosphonate due to the larger electron-withdrawing character imparted by the para-methylbenzoate substituent .

Radical chemistry Vinyl phosphonate polymerization Hammett linear free-energy relationships

Electrochemical Reduction: Stable Radical Anion Formation Under External Electric Field Acceleration

Cyclic voltammetry studies on the diethoxy congener PMB-VP demonstrate that electrochemical reduction generates a persistent radical anion, with external electric fields capable of accelerating C–O bond cleavage by up to eight-fold . This behavior is directly attributable to the benzoate-conjugated vinyl phosphonate architecture and is not observed for simple dialkyl vinylphosphonates under identical conditions .

Electroorganic synthesis Radical anion stability C–O bond cleavage

Structural Differentiation from Unsubstituted 1-(Dimethoxyphosphoryl)ethenyl Benzoate (CAS 378238-03-0): para-Methyl Steric and Electronic Modulation

The closest structural analog, 1-(dimethoxyphosphoryl)ethenyl benzoate (CAS 378238-03-0; C₁₁H₁₃O₅P; MW 256.19 g·mol⁻¹), lacks the para-methyl substituent on the aromatic ring [1]. The 4-methyl group in the target compound (CAS 916905-99-2; C₁₂H₁₅O₅P; MW 270.22 g·mol⁻¹) introduces both a modest steric effect (Taft Eₛ parameter) and an electron-donating inductive effect (Hammett σₚ = −0.17 for CH₃) that fine-tunes the electrophilicity of the conjugated vinyl system compared to the unsubstituted benzoate [1]. In lipase-catalyzed phospha-Michael reactions employing analogous vinyl benzoate substrates, para-substitution patterns have been shown to affect both reaction yield and enantioselectivity, with electron-donating para substituents providing a balance between reactivity and stereocontrol not achievable with the parent benzoate .

Structure-activity relationship Steric parameter Regioselective catalysis

1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate: High-Impact Application Scenarios Based on Verified Differentiation Evidence


Accelerated Phospha-Michael Addition for C–P Bond Construction Under Mild Conditions

The 4 kJ·mol⁻¹ reduction in ΔG‡₀ relative to diethyl vinylphosphonate (47 vs. 51 kJ·mol⁻¹) directly translates to approximately ten-fold faster nucleophilic addition at ambient temperature . This enables phospha-Michael reactions to proceed at room temperature with catalytic nucleophiles rather than requiring elevated temperatures or stoichiometric activators. Researchers developing organocatalytic or biocatalytic C–P bond-forming methodologies—such as lipase-catalyzed phospha-Michael additions where Novozym 435 achieves 94% yield at 25 °C with related vinyl benzoate substrates—can exploit this intrinsic reactivity advantage to broaden substrate scope and reduce catalyst loading .

Vinyl Phosphonate Monomer for Enhanced-Rate Radical Polymerization

The Hammett-correlated ~2-fold enhancement in radical addition rate (k_add) compared to unactivated diethyl vinylphosphonate positions the compound as a reactive monomer for flame-retardant polymer formulations where faster incorporation into growing polymer chains is desirable . In copolymerization with styrenic or acrylic monomers, the higher k_add can improve phosphonate incorporation efficiency, enhancing the flame-retardant performance at lower comonomer feed ratios and reducing the total phosphorus loading required to meet flammability standards .

Electroorganic Synthesis Exploiting Field-Accelerated C–O Bond Cleavage

The unique capacity of the benzoate-conjugated vinyl phosphonate architecture to form a stable radical anion that undergoes up to eight-fold electric-field-accelerated C–O bond cleavage makes this scaffold valuable for electrochemical deprotection or functionalization strategies . Electroorganic chemists designing controlled-release systems or site-selective phosphonate modifications can leverage this behavior, which is absent in generic dialkyl vinylphosphonates, to achieve spatiotemporally controlled bond disconnection under mild electrochemical conditions .

Stereoelectronic Tuning in Asymmetric Catalysis via para-Methylbenzoate Modulation

The para-methyl substituent differentiates this compound from the unsubstituted benzoate analog (CAS 378238-03-0), providing a discrete electronic tuning parameter (Hammett σₚ ≈ −0.17) that affects both the vinyl electrophilicity and the steric environment around the reaction center [1]. In enantioselective transformations—such as chiral-phosphine-catalyzed phospha-Michael additions where enantiomeric excesses of 85–94% have been achieved with related substrates at −20 to 0 °C—the 4-methyl substitution pattern can shift stereochemical outcomes relative to the parent benzoate, offering medicinal and process chemists an additional degree of freedom for reaction optimization [1].

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